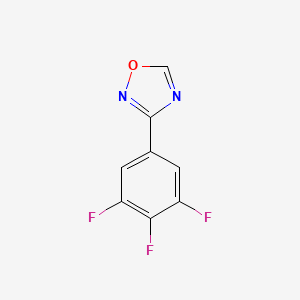

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H3F3N2O |

|---|---|

Molecular Weight |

200.12 g/mol |

IUPAC Name |

3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C8H3F3N2O/c9-5-1-4(2-6(10)7(5)11)8-12-3-14-13-8/h1-3H |

InChI Key |

IZLJIMFFPYRMAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C2=NOC=N2 |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Acyl Chloride Cyclization

The Tiemann-Krüger method remains a foundational approach, involving the reaction of amidoximes with acyl chlorides. For fluorinated derivatives, 3,4,5-trifluorobenzoyl chloride is typically condensed with a suitable amidoxime precursor. Early implementations required stoichiometric pyridine or tetrabutylammonium fluoride (TBAF) to catalyze the cyclodehydration step, yielding 3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole in 45–60% yields after column purification. However, this method often necessitated elevated temperatures (80–100°C) and produced mixed regioisomers due to competing O- and N-acylation pathways.

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo cycloaddition with nitriles to form 1,2,4-oxadiazoles. While this route theoretically offers atom economy, practical limitations arise with electron-deficient nitriles like 3,4,5-trifluorobenzonitrile. Platinum(IV) catalysts were introduced to enhance reactivity, but yields for trifluorophenyl derivatives remained suboptimal (30–40%) due to competing nitrile oxide dimerization.

Microwave-Assisted Solid-Phase Synthesis

A breakthrough protocol developed by Silva et al. utilizes microwave irradiation and silica gel as a solid support to accelerate the formation of 1,2,4-oxadiazoles. For the trifluorophenyl analog, 3,4,5-trifluorobenzamidoxime is reacted with ethyl chlorooxoacetate in anhydrous dichloromethane under nitrogen. After adsorbing the mixture onto silica gel, microwave irradiation at 75 W (100–105°C) for 15–20 minutes achieves 85% conversion, followed by straightforward column chromatography (hexanes/ethyl acetate 9:1). This method reduces reaction times from hours to minutes and minimizes side-product formation, though scalability remains constrained by microwave cavity size.

One-Pot Methodologies

Superbase-Mediated Synthesis

Baykov et al. demonstrated that NaOH/DMSO systems enable one-pot conversion of methyl 3,4,5-trifluorobenzoate and amidoximes at room temperature. The superbase deprotonates the amidoxime, facilitating nucleophilic attack on the ester carbonyl. Subsequent cyclodehydration proceeds without isolation of the O-acylamidoxime intermediate, yielding the target oxadiazole in 70–78% yield over 6–8 hours. This approach tolerates electron-withdrawing fluorine substituents but fails with ortho-fluorinated esters due to steric hindrance.

Vilsmeier Reagent Activation

Zarei’s method employs Vilsmeier reagent (POCl3/DMF) to activate carboxylic acids directly, bypassing the need for pre-functionalized acyl chlorides. Treating 3,4,5-trifluorobenzoic acid with the reagent forms a reactive intermediate that couples with amidoximes in acetonitrile at 60°C. After 4 hours, this compound is isolated in 82% yield via simple filtration. This protocol is notable for avoiding moisture-sensitive reagents and enabling the use of unprotected amino-amidoximes.

Room-Temperature Cyclization Strategies

Tetrabutylammonium Hydroxide (TBAH) Catalysis

Kinetic studies by Golushko et al. revealed that 20 mol% TBAH in tetrahydrofuran (THF) promotes cyclodehydration of O-(3,4,5-trifluorobenzoyl)amidoximes at 25°C within 2 hours. The mild conditions preserve acid-labile functional groups, achieving 88–92% yields. Aprotic solvents like THF or acetone are critical; protic solvents (e.g., methanol) quench the reaction by stabilizing the intermediates.

Oxidative Cyclization with N-Bromosuccinimide (NBS)

NBS-mediated oxidative cyclization offers an alternative pathway under ambient conditions. Amidoximes treated with 1.2 equivalents of NBS and 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane undergo sequential N-bromination and dehydrohalogenation to form the oxadiazole ring. This method achieves 75% yield for the trifluorophenyl derivative while tolerating bromine-sensitive substituents, though stoichiometric DBU complicates purification.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Time | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Tiemann-Krüger | 80°C, pyridine | 12 h | 45–60 | Broad substrate scope | Low regioselectivity, harsh conditions |

| Microwave-assisted | 105°C, microwave | 20 min | 85 | Rapid, high purity | Limited scalability |

| NaOH/DMSO one-pot | RT | 6–8 h | 70–78 | No intermediate isolation | Sensitive to ester substitution |

| Vilsmeier activation | 60°C, POCl3/DMF | 4 h | 82 | Avoids acyl chlorides | Requires anhydrous conditions |

| TBAH catalysis | RT, THF | 2 h | 88–92 | Mild, functional group tolerance | Costly catalyst |

| NBS/DBU oxidative | RT, CH2Cl2 | 3 h | 75 | Ambient conditions | DBU removal challenges |

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce oxadiazole N-oxides.

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and migration.

Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents. Below is a comparative analysis with key analogs:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluorophenyl group in the target compound enhances metabolic stability compared to methoxy-substituted analogs (e.g., 3,4,5-trimethoxyphenyl), which are more prone to oxidative degradation .

- In contrast, trimethoxyphenyl analogs show superior anticancer activity, attributed to interactions with tubulin or DNA .

- Lipophilicity : Fluorine atoms increase logP values, enhancing blood-brain barrier permeability, whereas methoxy groups reduce lipophilicity but improve solubility .

Pharmacological Activities

Antimicrobial Activity

- Analog Comparison : 3-(3,4,5-Trimethoxyphenyl)-1,2,4-triazoles (e.g., compound 2b ) exhibit 60–80% inhibition of Rhizoctonia solani at 50 mg/L, outperforming fluorinated oxadiazoles in antifungal efficacy .

Anticancer Activity

- Trimethoxyphenyl Derivatives : Compound 23 (3-(3,4,5-trimethoxyphenyl)-5-[2-(3,4,5-trimethoxyphenyl)vinyl]-1,2,4-oxadiazole) inhibits drug-resistant leukemia cells (IC₅₀ = 2.1 µM) via tubulin polymerization disruption .

- Trifluoromethylphenyl Analogs : 3-(3-Trifluoromethylphenyl)-1,2,4-oxadiazole derivatives demonstrate moderate activity against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM) .

Neuroprotective Activity

- Fluorinated analogs may offer improved CNS penetration.

Biological Activity

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological effects, and toxicity profiles based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a five-membered heterocyclic ring that contributes to its bioactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

Synthesis Methods

Recent studies have reported various synthetic pathways for creating oxadiazole derivatives. For instance, the synthesis of benzamide derivatives containing the 1,2,4-oxadiazole moiety has been explored to enhance antifungal activity .

Antifungal Properties

Research indicates that compounds featuring the 1,2,4-oxadiazole structure exhibit notable antifungal activities. In a study evaluating several derivatives, this compound demonstrated effective inhibition against various fungal strains. The efficacy was measured using the effective concentration (EC50) values:

| Compound | EC50 (µg/mL) | Activity Level |

|---|---|---|

| This compound | 14.44 | High |

| Pyraclostrobin | 81.4 | Standard |

| Other derivatives | Various | Moderate |

These results suggest that the trifluorophenyl substitution significantly enhances antifungal potency compared to standard treatments .

Toxicity Assessment

The toxicity of this compound has been evaluated using zebrafish embryo models. The lethal concentration (LC50) was determined to be 20.58 mg/L. This indicates a low toxicity profile relative to other compounds tested .

Case Studies

In a recent investigation involving zebrafish embryos exposed to varying concentrations of the compound:

- Mortality Rate : At concentrations exceeding 10 mg/L, mortality rates reached up to 90%.

- Teratogenic Effects : Observations included decreased hatching rates and developmental abnormalities at higher concentrations.

These findings highlight the importance of assessing both efficacy and safety in drug development processes .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Fungal Growth : The oxadiazole ring system may interfere with essential metabolic pathways in fungi.

- Interaction with Cellular Targets : Potential interactions with specific enzyme systems or cellular receptors could explain its broad-spectrum activity.

Q & A

Q. Q1: What are the standard synthetic routes for 3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclocondensation of amidoximes with fluorinated carboxylic acid derivatives. Key steps include:

- Precursor preparation : React 3,4,5-trifluorophenylcarboxylic acid with hydroxylamine to form the amidoxime intermediate .

- Cyclization : Use a dehydrating agent (e.g., DCC or POCl₃) under inert atmosphere to form the 1,2,4-oxadiazole ring.

- Optimization : Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) critically affect yield (60–85%) and purity. Impurities often arise from incomplete cyclization or side reactions with fluorinated aryl groups .

Q. Q2: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : , , and NMR confirm regiochemistry and fluorine substitution patterns. For example, NMR shows distinct shifts for meta-fluorine (~-138 ppm) vs. para-fluorine (~-125 ppm) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., N-O bond length ~1.36 Å, confirming oxadiazole ring geometry) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 253.04) .

Advanced Research Questions

Q. Q3: How do photochemical conditions alter the stability of this compound, and what intermediates form during degradation?

Methodological Answer: Under UV light (254 nm), the oxadiazole ring undergoes photolytic cleavage of the N–O bond, generating reactive intermediates:

- Primary pathway : Formation of a nitrile oxide intermediate, detected via FT-IR (C≡N stretch at ~2260 cm) .

- Secondary pathway : Rearrangement to 1,3,4-oxadiazole derivatives under prolonged irradiation, confirmed by HPLC-MS .

Contradiction note : Thermal stability (DSC: T ~250°C) contrasts with photolability, requiring controlled light exposure during handling .

Q. Q4: How do solvent effects influence the electronic properties and reactivity of this compound in catalytic applications?

Methodological Answer:

- Solvatochromic studies : UV-Vis spectra in polar aprotic solvents (e.g., DMSO) show a bathochromic shift (~10 nm) in the π→π* transition, indicating enhanced electron delocalization due to solvent polarity .

- DFT calculations : Solvent dielectric constants (ε) correlate with HOMO-LUMO gaps. For example, in water (ε=80), the gap narrows by 0.3 eV, increasing electrophilicity for nucleophilic substitutions .

Q. Q5: What strategies mitigate contradictory data in pharmacological studies (e.g., conflicting IC50_{50}50 values in enzyme assays)?

Methodological Answer:

- Assay standardization : Use uniform buffer systems (e.g., pH 7.4 PBS) to avoid fluorophenyl group protonation/deprotonation artifacts .

- Control experiments : Compare with structurally similar oxadiazoles (e.g., 3-(2,4-difluorophenyl) derivatives) to isolate substituent effects .

- Meta-analysis : Reconcile discrepancies using multivariate regression (e.g., logP vs. IC correlations) .

Q. Q6: How can computational tools predict the energetic properties of derivatives for material science applications?

Methodological Answer:

- Wavefunction analysis : Multiwfn software calculates electrostatic potential (ESP) maps, identifying electron-deficient regions (e.g., fluorinated aryl ring: ESP ~+30 kcal/mol) for tuning detonation velocity .

- Detonation parameters : Gaussian 03 computes Chapman-Jouguet pressure (e.g., 37.4 GPa for nitro-substituted derivatives) and velocity (9046 m/s), validated against experimental DSC/TGA data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.